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Introduction
SB-649868 is a potent, orally active dual orexin receptor antagonist (DORA) that was under

development by GlaxoSmithKline for the treatment of insomnia.[1] The orexin system,

consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors

(orexin 1 receptor, OX1R; and orexin 2 receptor, OX2R), is a critical regulator of wakefulness

and arousal. By competitively blocking the binding of orexin neuropeptides to both OX1R and

OX2R, SB-649868 mitigates the wake-promoting signals of the orexin system, thereby

facilitating the initiation and maintenance of sleep.[2] This document provides a comprehensive

technical overview of the pharmacological profile of SB-649868, detailing its mechanism of

action, pharmacodynamics, pharmacokinetics, and clinical findings.

Pharmacodynamics
Mechanism of Action & Signaling Pathway
SB-649868 functions as a competitive antagonist at both OX1 and OX2 receptors.[3] Orexin

receptors are primarily coupled to the Gq/11 G-protein, which upon activation by orexin

peptides, stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1680840?utm_src=pdf-interest
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://en.wikipedia.org/wiki/SB-649868
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397789/
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://www.medchemexpress.com/SB-649868.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C (PKC), resulting in neuronal excitation and the promotion of wakefulness. SB-649868 blocks

these downstream effects by preventing the initial binding of orexin peptides to their receptors.
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Orexin signaling pathway and antagonism by SB-649868.

In Vitro Receptor Binding and Functional Activity
SB-649868 is a high-potency antagonist at both human orexin receptors. Radioligand binding

assays and functional assays, such as inositol phosphate (IP1) accumulation, have been used

to determine its affinity and antagonist properties. Notably, SB-649868 exhibits slow binding

kinetics, particularly at the OX1R, which may influence its pharmacological activity in vivo.[4][5]
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Parameter OX1 Receptor OX2 Receptor Reference

pKi (Binding Affinity) 9.4 9.5 [3]

pKi (Displacement

Assay)
9.27 8.91 [3]

pKB (Functional

Antagonism)
9.67 9.64 [3]

Pharmacokinetics
Phase I clinical trials have characterized the pharmacokinetic profile of SB-649868 in healthy

male volunteers.[6]

Parameter Value Conditions Reference

Half-life (t½) 3-6 hours
Single and multiple

doses
[6]

Absorption

Rate of absorption

increased in the fed

state (increased

Cmax), but total

exposure (AUC) was

similar to the fasted

state.

Single ascending

dose (10-80 mg)
[6]

Metabolism
Suggests CYP3A4

inhibition

Dose-dependent

increase in

simvastatin exposure

[6]

Preclinical In Vivo Efficacy
Studies in rat models demonstrated the sleep-promoting effects of SB-649868.
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Animal Model Doses Key Findings Reference

Rat 10 and 30 mg/kg

- Increased non-REM

(NREM) and REM

sleep.- Reduced sleep

latency.- No motor

impairment observed.

[1]

Clinical Efficacy
SB-649868 has undergone Phase I and Phase II clinical trials, demonstrating its efficacy in

both healthy volunteers and patients with primary insomnia.

Phase I Studies in Healthy Volunteers
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Study Population Doses

Key Sleep
Parameter
Changes (vs.
Placebo)

Reference

Healthy Volunteers 10-60 mg

- Dose-dependent

decrease in Latency

to Persistent Sleep

(LPS).- Dose-

dependent decrease

in Wake After Sleep

Onset (WASO).-

Dose-dependent

increase in Total

Sleep Time (TST).

[2]

Healthy Volunteers

(Traffic Noise Model)
10 mg

- TST increased by 17

min (p<0.001).- LPS

significantly reduced

(p=0.003).

[7][8]

Healthy Volunteers

(Traffic Noise Model)
30 mg

- TST increased by 31

min (p<0.001).-

WASO reduced by

14.7 min (p<0.001).-

LPS significantly

reduced (p=0.003).-

REM sleep duration

increased.

[7][8]

Phase II Study in Patients with Primary Insomnia
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Study Population Doses

Key Sleep
Parameter
Changes (vs.
Placebo)

Reference

Male Patients with

Primary Insomnia
10 mg

- TST increased by

22.4 min (p<0.001).-

LPS reduced by 26.1

min (p<0.001).

[2]

Male Patients with

Primary Insomnia
30 mg

- TST increased by

49.7 min (p<0.001).-

LPS reduced by 33.0

min (p<0.001).-

WASO reduced by

18.4 min (p≤0.001).

[2]

Male Patients with

Primary Insomnia
60 mg

- TST increased by

69.8 min (p<0.001).-

LPS reduced by 43.7

min (p<0.001).-

WASO reduced by

29.0 min (p≤0.001).

[2]

Safety and Tolerability
Across Phase I and II studies, SB-649868 was generally well-tolerated.[2][6]

Adverse Events: The most commonly reported adverse events were mechanism-related,

including somnolence and fatigue, particularly at higher doses (60 mg and 80 mg).[6] In

patients with insomnia, commonly reported events included headache, dry mouth, and

nasopharyngitis.[1]

Next-Day Effects: Next-morning testing in Phase I trials did not detect evidence of residual

cognitive effects.[6]

Experimental Protocols
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In Vitro Functional Assays: Calcium Mobilization
A common method to assess the functional antagonism of orexin receptors is through a

calcium mobilization assay, typically using a Fluorometric Imaging Plate Reader (FLIPR).
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Cell Preparation

Antagonist Assay

Data Analysis

Seed CHO or HEK293 cells stably expressing OX1R or OX2R into microplates

Incubate overnight to allow cell adherence

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM)

Pre-incubate cells with varying concentrations of SB-649868

Add Orexin-A (agonist) to stimulate the receptors

Measure fluorescence changes in real-time using FLIPR

Plot concentration-response curves for Orexin-A in the presence of SB-649868

Calculate IC50 values and determine the antagonist constant (pKB)

Click to download full resolution via product page

Generalized workflow for a calcium mobilization assay.
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Methodology Overview:

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells

stably expressing either human OX1R or OX2R are cultured in appropriate media and

seeded into 96- or 384-well plates.[9]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),

which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping

the dye.

Compound Incubation: The cells are then pre-incubated with various concentrations of the

antagonist (SB-649868) for a specified period.[9]

Agonist Stimulation: An orexin agonist (typically orexin-A) is added to the wells to stimulate

the receptors.[9]

Signal Detection: The plate is read using a FLIPR instrument, which measures the transient

increase in intracellular calcium as a change in fluorescence intensity.

Data Analysis: The ability of SB-649868 to inhibit the orexin-A-induced calcium signal is

quantified, and functional potency values (like pKB) are calculated from the concentration-

response curves.[9]

Clinical Polysomnography (PSG) Protocol
Polysomnography is the gold standard for objectively measuring sleep parameters in clinical

trials.

Methodology Overview:

Subject Enrollment: Patients with a diagnosis of primary insomnia, confirmed by an initial

PSG screening, are enrolled.[2]

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often

employed. Subjects receive different treatments (e.g., placebo, 10 mg, 30 mg, 60 mg of SB-
649868) on different nights, with a washout period in between.[2]
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Dosing: The investigational drug or placebo is administered at a set time before bedtime

(e.g., 90 minutes).[2]

PSG Recording: Continuous PSG recordings are performed overnight in a sleep laboratory.

This includes electroencephalogram (EEG), electrooculogram (EOG), and electromyogram

(EMG) to monitor brain waves, eye movements, and muscle tone, respectively.

Data Scoring & Analysis: The recorded data is scored by trained technicians to determine

various sleep stages and events. Key endpoints such as TST, WASO, and LPS are

calculated and statistically analyzed to compare the effects of SB-649868 with placebo.[2]

Conclusion
SB-649868 is a potent dual orexin receptor antagonist with a well-defined pharmacological

profile. It demonstrates high affinity and functional antagonism at both OX1 and OX2 receptors.

Its pharmacokinetic profile, with a half-life of 3-6 hours, is suitable for an insomnia therapeutic.

Preclinical and robust clinical data confirm its efficacy in promoting and maintaining sleep by

significantly improving key sleep parameters such as total sleep time, wake after sleep onset,

and latency to persistent sleep, with a favorable safety profile. Although its development

appears to have been discontinued, the extensive data available for SB-649868 provides a

valuable reference for the continued development and understanding of orexin-based

therapeutics.[1]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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